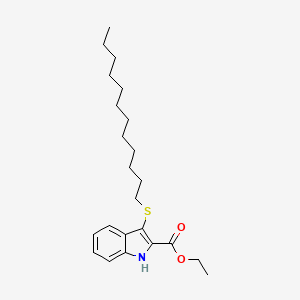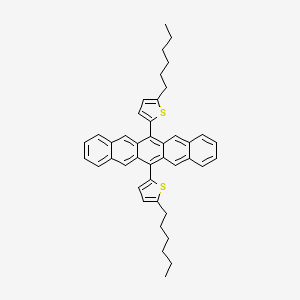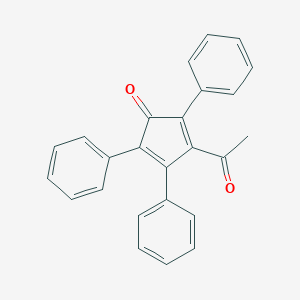![molecular formula C13H17NO2 B14180440 Methyl 3-[(2-phenylethyl)amino]but-2-enoate CAS No. 847974-57-6](/img/structure/B14180440.png)
Methyl 3-[(2-phenylethyl)amino]but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2-phenylethylamino)but-2-enoate is an organic compound with the molecular formula C13H17NO2 It is characterized by the presence of a phenylethylamino group attached to a but-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-phenylethylamino)but-2-enoate typically involves the alkylation of enolate ions. One common method is the reaction of an enolate ion with an alkyl halide under S_N2 conditions . The enolate ion is generated from a suitable precursor, such as a ketone, ester, or nitrile, using a strong base like sodium hydride or lithium diisopropylamide (LDA).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale alkylation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(2-phenylethylamino)but-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylethylamino group, where nucleophiles replace the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-(2-phenylethylamino)but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of methyl 3-(2-phenylethylamino)but-2-enoate involves its interaction with specific molecular targets. The phenylethylamino group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl cinnamate: Similar structure but lacks the phenylethylamino group.
Methyl 3-methyl-2-butenoate: Similar ester functionality but different substituents.
Uniqueness
Methyl 3-(2-phenylethylamino)but-2-enoate is unique due to the presence of the phenylethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
847974-57-6 |
|---|---|
Formule moléculaire |
C13H17NO2 |
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
methyl 3-(2-phenylethylamino)but-2-enoate |
InChI |
InChI=1S/C13H17NO2/c1-11(10-13(15)16-2)14-9-8-12-6-4-3-5-7-12/h3-7,10,14H,8-9H2,1-2H3 |
Clé InChI |
KJHNMHZETJULFU-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)OC)NCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


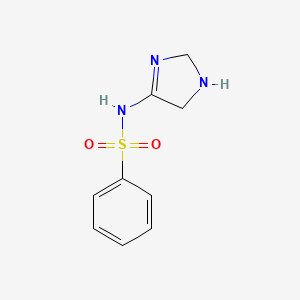
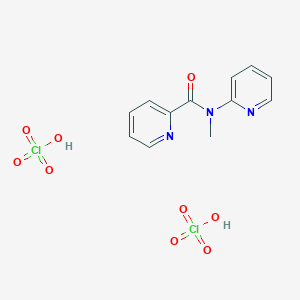
![N-(4-Chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14180374.png)
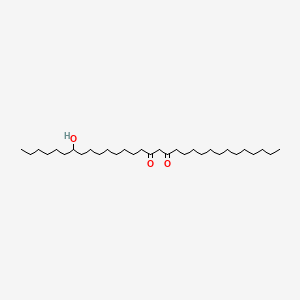
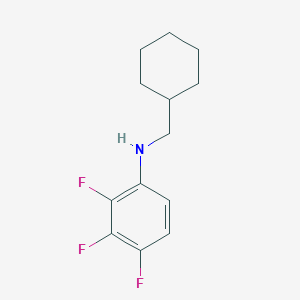
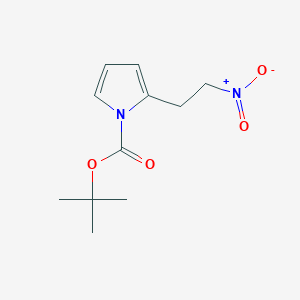
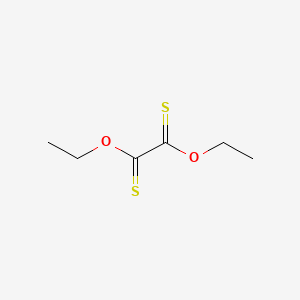
![[2-(Heptan-2-yl)phenoxy]acetic acid](/img/structure/B14180413.png)
![3-[2-[di(propan-2-yl)amino]ethyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14180420.png)
![3-Benzyl-1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14180431.png)
